(5-Chlorothiophen-2-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chlorothiophen-2-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: is a complex organic compound characterized by its unique structure, which includes a chlorothiophene ring, a piperazine ring, and a benzo[d]thiazole moiety
Mechanism of Action
Target of Action
The compound “(5-Chlorothiophen-2-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a complex organic molecule that contains a thiophene and a piperazine moiety. Thiophene derivatives are known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . Piperazine derivatives, on the other hand, are widely used in medicinal chemistry due to their diverse pharmacological activities, including antipsychotic, antidepressant, and antihistaminic effects .
Mode of Action
The thiophene ring might interact with enzymes or receptors through pi-pi stacking interactions, while the piperazine ring might form hydrogen bonds with its targets .
Biochemical Pathways
Without specific information on the compound, it’s challenging to predict the exact biochemical pathways it might affect. Based on the known activities of thiophene and piperazine derivatives, it could potentially affect pathways related to inflammation, microbial growth, cancer progression, neurotransmission, and histamine response .
Pharmacokinetics
Both thiophene and piperazine derivatives are generally well-absorbed and can cross the blood-brain barrier, suggesting good bioavailability .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the known activities of thiophene and piperazine derivatives, potential effects could include reduced inflammation, inhibition of microbial growth, suppression of cancer cell proliferation, modulation of neurotransmission, and blockade of histamine receptors .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures, such as chlorothiophene and benzo[d]thiazole derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:
Nucleophilic substitution reactions: to introduce the piperazine ring.
Cyclization reactions: to form the benzo[d]thiazole moiety.
Halogenation reactions: to introduce the chlorine atom on the thiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the required reaction conditions. The process would be optimized for efficiency, yield, and purity, ensuring that the final product meets the necessary standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thiophene ring to its corresponding sulfoxide or sulfone.
Reduction: : Reduction of the benzo[d]thiazole moiety.
Substitution: : Replacement of the chlorine atom on the thiophene ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: : 5-Chlorothiophene-2-sulfoxide or 5-Chlorothiophene-2-sulfone.
Reduction: : 5,7-Dimethylbenzo[d]thiazol-2-ylpiperazine.
Substitution: : Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:
4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine
4-(4-Chlorothiophen-2-yl)thiazol-2-amine
These compounds share similarities in their core structures but differ in the substituents and functional groups present, leading to different chemical and biological properties.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS2/c1-11-9-12(2)16-13(10-11)20-18(25-16)22-7-5-21(6-8-22)17(23)14-3-4-15(19)24-14/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUSZWGITBFDHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.